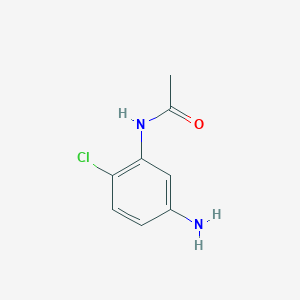

6-溴-3-(4-羟基苯基)-2H-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one” is a type of coumarin derivative. Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . Various methods, techniques, and reaction conditions have been developed for the synthesis of coumarins from different compounds such as aldehydes, phenols, ketones, and carboxylic acids .Molecular Structure Analysis

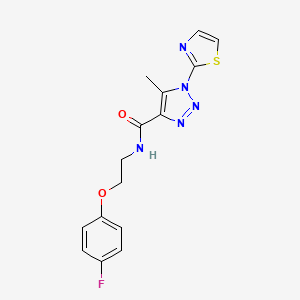

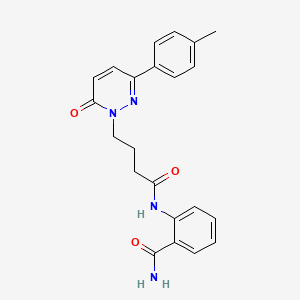

The molecular formula of “6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one” is C16H11BrO3 . The InChI code is 1S/C16H11BrO3/c1-9-13-8-11 (17)4-7-14 (13)20-16 (19)15 (9)10-2-5-12 (18)6-3-10/h2-8,18H,1H3 . The Canonical SMILES is CC1=C (C (=O)OC2=C1C=C (C=C2)Br)C3=CC=C (C=C3)O .Chemical Reactions Analysis

Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . An efficient method was reported by Awasthi et al. for the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .Physical And Chemical Properties Analysis

The molecular weight of “6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one” is 331.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 329.98916 g/mol . The Topological Polar Surface Area is 46.5 Ų . The Heavy Atom Count is 20 .科学研究应用

Synthesis of Fluorinated Pyridines

This compound could potentially be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are of special interest as they can serve as potential imaging agents for various biological applications .

Antiproliferative Activity

6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one might have antiproliferative activity. In a study, a series of novel 2,6-diphenyl substituted imidazo [4,5-b]pyridines was designed and synthesized using optimized Suzuki cross coupling to evaluate their biological activity in vitro . The p-hydroxy substituted derivatives displayed strong activity against most of the tested cell lines .

Antiviral Activity

Although the majority of tested compounds did not show antiviral activity, the potential of 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one in this field could be further explored .

Synthesis of Imidazo[4,5-b]pyridines

This compound could potentially be used in the synthesis of imidazo[4,5-b]pyridines . These nitrogen-containing heterocycles are indispensable building blocks when designing novel biologically active molecules for medicinal and pharmaceutical purposes .

Antioxidant Activity

Coumarin analogues, including 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one, have shown promising ABTS •+ scavenging activity, indicating potential antioxidant properties .

Lipid Peroxidation Inhibition

Some derivatives of 6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one exhibited significant lipid peroxidation inhibition , suggesting potential applications in the prevention of diseases related to oxidative stress.

未来方向

The future directions of research on “6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one” and other coumarin derivatives are likely to focus on further exploring their biological properties and developing new synthesis methods. Given their wide range of biological activities, coumarin derivatives have significant potential for the development of new drugs .

属性

IUPAC Name |

6-bromo-3-(4-hydroxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO3/c16-11-3-6-14-10(7-11)8-13(15(18)19-14)9-1-4-12(17)5-2-9/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVHGZVYXGKVJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=CC(=C3)Br)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-3-(4-hydroxyphenyl)-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)

![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)